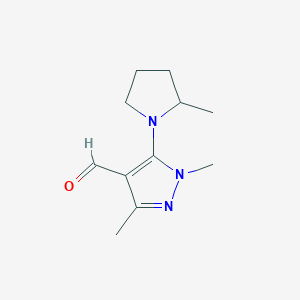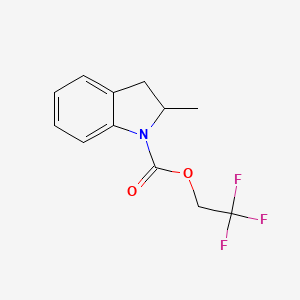
2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate typically involves the reaction of 2-methyl-2,3-dihydro-1h-indole-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Another trifluoroethyl compound with different applications.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate is unique due to its specific trifluoroethyl and indole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12F3NO2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-methyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C12H12F3NO2/c1-8-6-9-4-2-3-5-10(9)16(8)11(17)18-7-12(13,14)15/h2-5,8H,6-7H2,1H3 |
InChI Key |
CDXGUKRZWRWUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


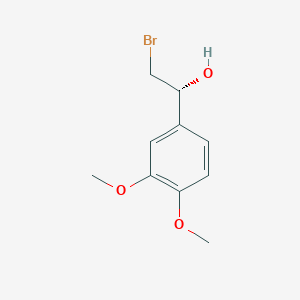

![[3-(Bromomethyl)pentan-3-yl]cyclopropane](/img/structure/B15254253.png)
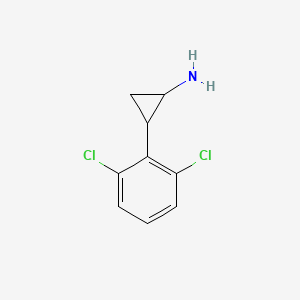


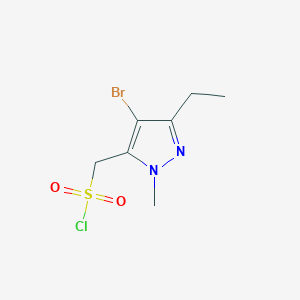
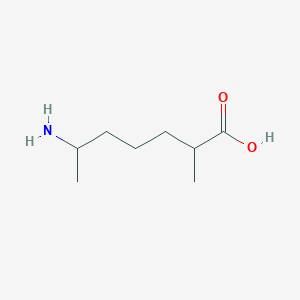

![6-bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B15254303.png)


